2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide
Description
This compound belongs to the pyrido[4,3-d]pyrimidin-4-one class, characterized by a bicyclic heterocyclic core fused with an acetamide moiety. The structure includes a benzyl group at position 6 of the pyrido-pyrimidin ring and a 3,4-dimethylphenyl substituent on the acetamide nitrogen (Figure 1).
Properties
IUPAC Name |
2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-8-9-20(12-18(17)2)26-23(29)15-28-16-25-22-10-11-27(14-21(22)24(28)30)13-19-6-4-3-5-7-19/h3-9,12,16H,10-11,13-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULKRDXGSFHDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common synthetic route includes the following steps:
Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through the condensation of pyridine-2,3-diamine with an appropriate aldehyde or ketone under acidic conditions.
Acetylation: The final step involves the acetylation of the intermediate product with 3,4-dimethylphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl groups using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidin-4-one Derivatives
- M468-4665 (ChemDiv): Features a 2-isopropyl group on the pyrido-pyrimidin core and a 4-methylbenzyl acetamide substituent.
- Enamine Ltd. Derivative (EN300-26862702) : Replaces the benzyl group with a sulfanyl moiety at position 2. This substitution introduces a sulfur atom, which may alter electronic properties and solubility .
Pyrimidin-thioacetamide Analogs
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide : Replaces the pyrido-pyrimidin core with a simpler dihydropyrimidine ring. The thioether linkage here reduces ring strain but may decrease metabolic stability compared to the target compound’s fused bicyclic system .
Substituent Effects on Acetamide Nitrogen
*Molecular formula inferred from structural analogs.
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethylphenyl group (target compound) is electron-donating, which may enhance lipophilicity and membrane permeability compared to the electron-withdrawing 2,4-dichlorophenyl group in EN300-26862702 .
Biological Activity
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections provide a detailed exploration of its biological activity based on available literature and research findings.
The molecular formula of this compound is with a molecular weight of approximately 416.5 g/mol. Its structure includes a pyrido[4,3-d]pyrimidine core with various substituents that enhance its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrido[4,3-d]pyrimidine |
| Substituents | Benzyl and dimethylphenyl groups |
| Functional Groups | Acetamide |
Enzyme Inhibition
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant enzyme inhibition properties. Specifically, studies have shown that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the cholinergic system.
Key Findings
- AChE Inhibition : The compound demonstrated a notable inhibitory effect on AChE with an IC50 value indicating potency comparable to known inhibitors.
- Selectivity : It was found to be selective for AChE over BuChE, suggesting potential for therapeutic applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
Antimicrobial Activity
Pyrido[4,3-d]pyrimidines have also been reported to exhibit antimicrobial properties against various bacterial strains.
Case Studies
- A study evaluating related compounds showed moderate to high antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that structural modifications can enhance antimicrobial efficacy.
Cytotoxicity and Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties.
Research Insights
- In vitro studies have indicated cytotoxic effects against cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.
Comparative Analysis of Biological Activities
To better understand the biological activity of this compound in relation to similar compounds:
| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) | Antimicrobial Activity |
|---|---|---|---|
| 2-{6-benzyl...acetamide | 90 | >1000 | Moderate |
| N-Allyl-2-hydroxy...carboxamide | 90.1 | >1000 | Not reported |
| Related pyrido[4,3-d]pyrimidines | Varies | Varies | High against S. aureus |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide?
- Methodology : Synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1 : Condensation of pyrimidine precursors with benzyl groups under reflux in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Step 2 : Acetamide coupling via nucleophilic substitution, using reagents such as EDCI/HOBt for amide bond formation .
- Optimization : Reaction conditions (pH, temperature) and purification steps (TLC, HPLC) are critical for yield and purity .
Q. How is the compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 2.03 ppm for CH3 in ) identify substituents and confirm regiochemistry .
- LC-MS : Validates molecular weight (e.g., m/z 362.0 [M+H]+ in ) .
- FTIR : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Data Interpretation : Cross-referencing spectral data with computational predictions (PubChem) ensures structural accuracy .
Q. What preliminary biological assays are used to evaluate its activity?
- Assay Types :
- Enzyme Inhibition : Kinase or protease inhibition assays to screen for anticancer activity .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC50 determination) .
- Binding Studies : Surface plasmon resonance (SPR) to assess target affinity .
- Controls : Use structurally related analogs (Table 1) and positive/negative controls to validate specificity .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Approach :
-
Substituent Variation : Modify benzyl, acetamide, or pyrido-pyrimidine groups (Table 1) .
-
Biological Testing : Compare IC50 values across analogs to identify critical substituents (e.g., fluorinated vs. chlorinated phenyl groups) .
Table 1: Structural Analogs and Activity Trends
Compound Modification Biological Activity Change Reference 4-Chlorobenzyl substituent ↑ Anticancer potency 3,5-Dimethylphenyl acetamide ↑ Selectivity for kinase targets Fluorinated pyrido-pyrimidine Altered metabolic stability
Q. How can contradictions in activity data between assays be resolved?
- Strategies :
- Orthogonal Assays : Validate enzyme inhibition results with cell-based assays (e.g., SPR vs. MTT) .
- Solubility/Purity Checks : Use HPLC to rule out impurities affecting bioactivity .
- Computational Modeling : Molecular docking to explain discrepancies in binding affinities .
- Case Study : In , conflicting cytotoxicity data were resolved by identifying off-target interactions via proteome profiling .
Q. What computational methods optimize synthesis and target interaction?
- Quantum Chemical Calculations : Predict reaction pathways and transition states using software like Gaussian .
- Reaction Design : ICReDD’s approach combines quantum mechanics with machine learning to narrow optimal conditions (e.g., solvent selection, catalysts) .
- MD Simulations : Simulate compound-protein interactions to guide SAR (e.g., binding free energy calculations) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
